Acide 5-méthyl-4-nitro-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

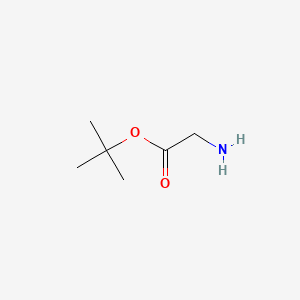

“5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 5334-38-3 . It has a molecular weight of 171.11 . It is used as a building block for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .

Molecular Structure Analysis

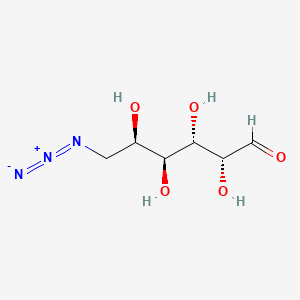

The molecular structure of “5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid” can be represented by the InChI Code: 1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3, (H,6,7)(H,9,10) .

Chemical Reactions Analysis

Pyrazole derivatives, including “5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Inhibition de la D-amino-acide oxydase

Ce composé agit comme un inhibiteur puissant et sélectif de la D-amino-acide oxydase (DAO), qui est une enzyme qui contribue au stress oxydatif dans les cellules induit par la D-sérine. Il est particulièrement efficace pour prévenir la douleur tonique induite par le formol .

Propriétés biologiques

L'échafaudage pyrazole, qui comprend ce composé, présente une large gamme de propriétés biologiques telles que des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides .

Synthèse organique

En synthèse organique, la structure pyrazole sert à la fois de groupe directeur et de groupe transformateur. C'est un élément fondamental présent dans diverses petites molécules qui présentent des activités agricoles et pharmaceutiques diverses .

Activité antifongique

La structure du composé a été étudiée en relation avec son activité antifongique, en se concentrant particulièrement sur les interactions électrostatiques qui contribuent à cette propriété .

Activité antioxydante

Des dérivés de ce composé ont été synthétisés et évalués pour leur activité antioxydante en utilisant diverses méthodes telles que la capture du peroxyde d'hydrogène, la capture de l'oxyde nitrique, DPPH et l'essai FRAP .

Mécanisme D'action

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is believed to act as a proton acceptor, forming a complex with the protonated nitrogen atom of the pyrazole ring. This complex is then believed to undergo a series of electron transfer reactions, leading to the formation of the desired product.

Biochemical and Physiological Effects

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as xanthine oxidase and phospholipase A2. In addition, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Avantages Et Limitations Des Expériences En Laboratoire

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using common laboratory techniques. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is also known to be toxic, and care should be taken to avoid contact with skin and eyes.

Orientations Futures

There are several potential future directions for the use of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in scientific research. For example, it could be used in the synthesis of new drugs or other biologically active compounds. In addition, it could be used as a catalyst in organic reactions, or as a building block in the synthesis of novel compounds. Furthermore, further research could be done to explore its potential as an inhibitor of enzymes or bacteria. Finally, it could be used to study the mechanism of action of various compounds, or to investigate its potential as a therapeutic agent.

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGSRUNVFVKCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901137 | |

| Record name | NoName_202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-38-3 | |

| Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-3-carboxylic acid, 5-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

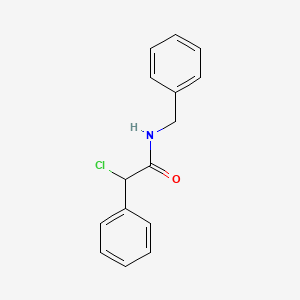

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)